2-Bromo-6-fluoro-4-methylphenylboronic acid
Overview
Description
2-Bromo-6-fluoro-4-methylphenylboronic acid is an organoboron compound with the molecular formula C7H7BBrFO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with bromine, fluorine, and a methyl group. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Mechanism of Action
Target of Action
2-Bromo-6-fluoro-4-methylphenylboronic acid is a type of organoboron compound, which are highly valuable building blocks in organic synthesis . The primary targets of this compound are various biochemical reactions where it acts as a reagent. It is particularly used in the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . This process involves the removal of the boron moiety from the compound, which is then used in various chemical transformations . For instance, it can be paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The Suzuki–Miyaura coupling is a key biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s boron moiety can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling . This enables the synthesis of a wide variety of organic compounds . Additionally, the compound’s protodeboronation has been used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .
Action Environment
The action of this compound is influenced by environmental factors such as air and moisture . These factors can affect the stability of the compound and thus its efficacy in chemical reactions . Moreover, the pH strongly influences the rate of hydrolysis of boronic esters, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic esters for pharmacological purposes .
Biochemical Analysis
Biochemical Properties
They can form reversible covalent bonds with proteins, particularly with serine and threonine residues
Cellular Effects
The cellular effects of 2-Bromo-6-fluoro-4-methylphenylboronic acid are not well-documented. Boronic acids are known to influence cell function in various ways. For instance, they can affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Boronic acids are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Boronic acids can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-fluoro-4-methylphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-Bromo-6-fluoro-4-methylbenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0). The reaction is usually performed under an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-fluoro-4-methylphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Tetrakis(triphenylphosphine)palladium(0), palladium acetate.
Bases: Potassium carbonate, sodium hydroxide, potassium acetate.
Solvents: Tetrahydrofuran, dimethylformamide, toluene.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Major Products
Suzuki-Miyaura Cross-Coupling: Formation of biaryl compounds.
Oxidation: Formation of phenols.
Substitution: Formation of substituted aryl derivatives.
Scientific Research Applications
2-Bromo-6-fluoro-4-methylphenylboronic acid is utilized in various scientific research applications, including:
Organic Synthesis: It is a key reagent in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals through Suzuki-Miyaura cross-coupling reactions.
Material Science: Used in the preparation of advanced materials, such as polymers and liquid crystals, due to its ability to form stable carbon-carbon bonds.
Medicinal Chemistry: Employed in the synthesis of potential drug candidates and bioactive molecules.
Chemical Biology: Used in the development of molecular probes and sensors for biological studies.
Comparison with Similar Compounds
2-Bromo-6-fluoro-4-methylphenylboronic acid can be compared with other similar boronic acids, such as:
4-Fluorophenylboronic acid: Lacks the bromine and methyl substituents, making it less versatile in certain synthetic applications.
4-Methoxyphenylboronic acid: Contains a methoxy group instead of fluorine, which affects its reactivity and applications.
2,6-Difluoro-4-methoxyphenylboronic acid: Has two fluorine atoms and a methoxy group, offering different electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and selectivity in various chemical reactions .
Properties
IUPAC Name |
(2-bromo-6-fluoro-4-methylphenyl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrFO2/c1-4-2-5(9)7(8(11)12)6(10)3-4/h2-3,11-12H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEVTAXQXHBUMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1Br)C)F)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.84 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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